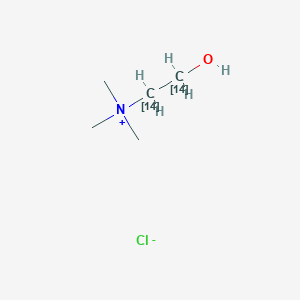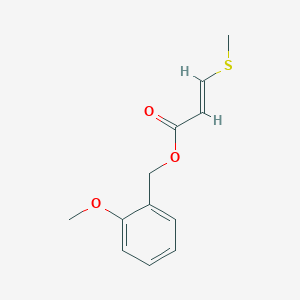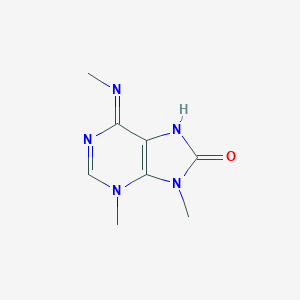
3,9-dimethyl-6-methylimino-7H-purin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-dimethyl-6-methylimino-7H-purin-8-one, also known as theophylline, is a methylxanthine drug that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby improving breathing. In addition to its clinical use, theophylline has also been extensively studied for its biochemical and physiological effects, making it an important tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
3,9-Dimethyl-6-methylimino-7H-purin-8-one, as part of the purine derivatives family, exhibits interesting chemical properties and reactivity. Research has shown that such compounds can undergo various chemical transformations. For instance, in a study on 6-methylthiopurin-8-ones, it was found that these compounds, including 3,9-dimethyl derivatives, can be converted by chlorine in methanol into corresponding sulphones. This indicates a potential for diverse chemical applications and modifications in research contexts (Bergmann, Rahat, & Tamir, 1974).
Synthetic Applications
The compound's structure also lends itself to synthetic applications. For instance, its derivatives have been utilized in the synthesis of coumarin-purine hybrids, showing significant in vitro antioxidant activity. This underscores the compound's potential in synthesizing bioactive molecules (Mangasuli, Hosamani, & Managutti, 2019).
Structural Analysis
Structural analysis and tautomerism studies of similar purine derivatives have been conducted, providing insights into the molecular behavior and properties of such compounds. Low-temperature NMR spectroscopy has been employed to understand tautomerism in these derivatives (Sečkářová et al., 2004).
Potential Biological Interactions
3,9-Dimethyl-6-methylimino-7H-purin-8-one's derivatives exhibit various biological interactions. For example, the X-ray molecular structure of a novel purine derivative from the sea anemone, which includes 3,9-dimethyl-6-methylimino-8-oxo-3,6,8,9-tetrahydropurine, suggests potential biological activities and interactions (Zelnik et al., 1986).
Eigenschaften
CAS-Nummer |
106145-23-7 |
|---|---|
Produktname |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
Molekularformel |
C8H11N5O |
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-9-6-5-7(12(2)4-10-6)13(3)8(14)11-5/h4H,1-3H3,(H,11,14) |
InChI-Schlüssel |
HAYMZCLIRZJDNO-UHFFFAOYSA-N |
SMILES |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
Kanonische SMILES |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
Synonyme |
caissarone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
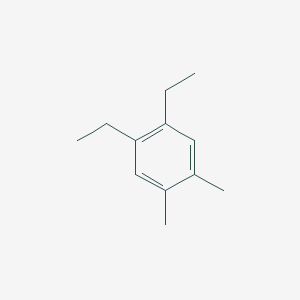
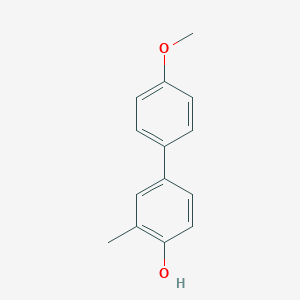
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)

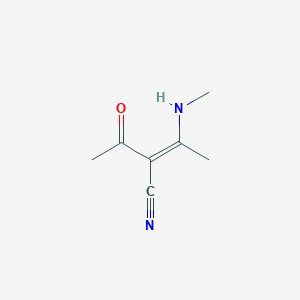
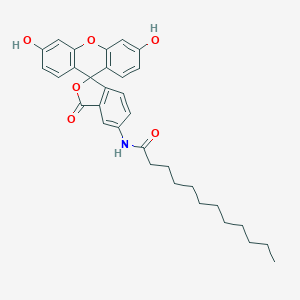
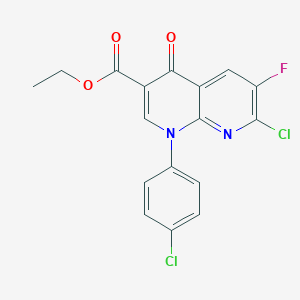

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

